molecular formula C12H22O2 B098286 1,1-Diethoxyoct-2-yne CAS No. 16387-55-6

1,1-Diethoxyoct-2-yne

Cat. No.: B098286
CAS No.: 16387-55-6
M. Wt: 198.3 g/mol
InChI Key: YKXAYRBNHIHDSI-UHFFFAOYSA-N
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Description

1,1-Diethoxyoct-2-yne is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 g/mol It is a derivative of octyne, characterized by the presence of two ethoxy groups attached to the first carbon atom of the octyne chain

Preparation Methods

The synthesis of 1,1-Diethoxyoct-2-yne typically involves the reaction of octyne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,1-Diethoxyoct-2-yne undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alkanes or alkenes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1,1-Diethoxyoct-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxyoct-2-yne involves its interaction with various molecular targets, including enzymes and receptors. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved may include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

1,1-Diethoxyoct-2-yne can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its longer carbon chain and the presence of ethoxy groups, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

1,1-diethoxyoct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAYRBNHIHDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167670
Record name 1,1-Diethoxyoct-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16387-55-6
Record name 1,1-Diethoxy-2-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16387-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxyoct-2-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyoct-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyoct-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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